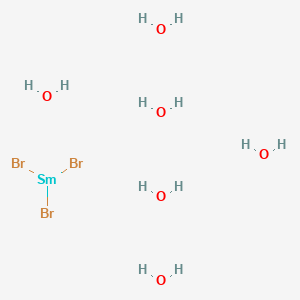
SAMARIUM BROMIDE HEXAHYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium Bromide Hexahydrate is a highly water-soluble crystalline Samarium source compatible with Bromides and lower (acidic) pH . It has a linear formula of SmBr3 · 6H2O .
Synthesis Analysis
Samarium has been used in trials studying the treatment and prevention of Pain, Cancer, Metastasis, Prostate Cancer, and Metastatic Osteosarcoma . Samarium is an efficient reducing agent, a radical generator in cyclization, and a cascade addition reaction .Molecular Structure Analysis
The molecular structure of Samarium Bromide Hexahydrate is represented by the formula SmBr3 · 6H2O . The number of electrons in each of samarium’s shells is 2, 8, 18, 24, 8, 2 and its electron configuration is [Xe]4f 6 6s 2 .Chemical Reactions Analysis
Samarium reacts with the halogens, forming the corresponding samarium (III) halides . Samarium (II) bromide has reducing properties reminiscent of the more commonly used samarium diiodide .Physical And Chemical Properties Analysis
Samarium Bromide Hexahydrate appears as a dark brown powder . It has a molecular weight of 498.16 .Wissenschaftliche Forschungsanwendungen
Luminescent Material
Samarium(III) bromide hexahydrate has been used in the synthesis of luminescent samarium (III) complexes . These complexes display characteristic luminescence peaks of samarium (III) ion at 566, 600, and 647 nm . Different coordination environments around samarium (III) ion in dimethyl sulfoxide solution and powder state result in different emission colors: bright orange and red color with intense peaks at 600 nm and 647 nm . The interesting optical properties of these complexes in the orange-red spectral region might be useful in electronic devices, bio-assays, and liquid lasers .
Chemical Analysis
Samarium(III) bromide hexahydrate is water-soluble and can be used in chemical analysis . Bromide in an aqueous solution can be detected by adding Samarium disulfide (CS2) and chlorine .
Water Treatment
Due to its water solubility, Samarium(III) bromide hexahydrate can also be used in water treatment .
Optical Features
Samarium(III) bromide hexahydrate has been used in the preparation of samarium (III) complexes introducing bidentate fluorinate and secondary ligands . The luminescence properties of these complexes in solution and powder state have been discussed to investigate optical characterization .
Material Science
Samarium(III) bromide hexahydrate has been used in material science for the development of new samarium (III)-based luminescent compounds with improved emission properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
tribromosamarium;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJDCZVUWJNXRL-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Br[Sm](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H12O6Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13517-12-9 |
Source


|
| Record name | Samarium(III) bromide hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













